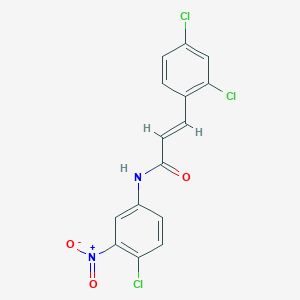

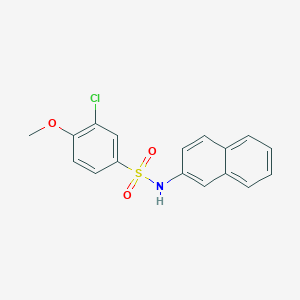

N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of acrylamide derivatives often involves reactions that introduce functional groups to acrylamide monomers, enhancing their reactivity and utility in further chemical modifications. A common approach for synthesizing such compounds involves reactions like the Ritter reaction or the Claisen-Schmidt condensation reaction, tailored to introduce specific substituents into the acrylamide structure, depending on the desired chemical properties and reactivity (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including "N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide", is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) analysis. These methods provide detailed insights into the compound's molecular conformation, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Asiri et al., 2011).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, including polymerization, which significantly alters their physical and chemical properties. The polymerization of acrylamide derivatives, for example, can lead to materials with specific functionalities and applications in different fields. The reactivity of such compounds can be further modified through substitution reactions, where different functional groups are introduced or replaced, impacting the compound's stability, reactivity, and interactions with other molecules (Shehata & Hassan, 2002).

Physical Properties Analysis

The physical properties of "N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide", such as melting point, solubility, and thermal stability, are essential for its handling and application in various domains. These properties are typically assessed through Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility tests in different solvents. The solubility of acrylamide derivatives, for instance, plays a critical role in their application in polymer science and material engineering (Yao et al., 2010).

Applications De Recherche Scientifique

Synthesis and Characterization

N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide, as part of the broader family of acrylamide derivatives, has been the subject of various scientific studies focused on its synthesis, characterization, and potential applications. Acrylamide derivatives have been synthesized and characterized through experimental and theoretical methods, providing insights into their structure and reactivity. For instance, the synthesis and characterization of N-(4-nitrophenyl)acrylamide, a related compound, involved techniques like Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, along with Density Functional Theory methods. Such studies lay the groundwork for understanding the properties and potential applications of specific acrylamide derivatives, including N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide (Tanış, Çankaya, & Yalçın, 2019).

Catalytic and Polymerization Applications

Acrylamide derivatives have been explored for their catalytic properties and potential in polymerization processes. The study of radical homopolymerization of acrylamide derivatives has highlighted their use in creating polymers with specific properties, such as enhanced oil recovery. This research provides insights into the polymerization mechanisms and the resulting polymer characteristics, which can inform the development of materials with tailored properties for industrial applications (Huang et al., 2019).

Biochemical and Biomedical Research

The biochemical and biomedical research applications of acrylamide derivatives, including N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide, have been a focus area due to their interaction with biological molecules. The study of acrylamide's effects on protein fluorescence and its potential as a quencher has provided valuable insights into protein structure and dynamics. Such research contributes to our understanding of how acrylamide derivatives interact with biological systems, which is crucial for their potential therapeutic or diagnostic applications (Eftink & Ghiron, 1976).

Environmental and Material Science

In environmental and material science, acrylamide derivatives have been utilized in studies focusing on the removal of heavy metals from aqueous media and their conversion into nanoparticles. This dual application showcases the potential of acrylamide derivatives in environmental remediation and the development of novel catalyst systems. Such research underscores the versatility of acrylamide derivatives in addressing environmental challenges and their role in catalyzing chemical reactions (Javed et al., 2018).

Propriétés

IUPAC Name |

(E)-N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O3/c16-10-3-1-9(13(18)7-10)2-6-15(21)19-11-4-5-12(17)14(8-11)20(22)23/h1-8H,(H,19,21)/b6-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYBNYSNZLHUOG-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{3-[(5-methyl-3-isoxazolyl)amino]-3-oxopropyl}benzamide](/img/structure/B4584171.png)

![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)

![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)

![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)

![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![3-[5-({[2-(2-methoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid hydrochloride](/img/structure/B4584220.png)

![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)

![2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)

![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)